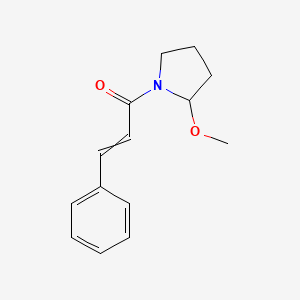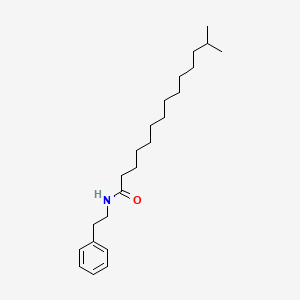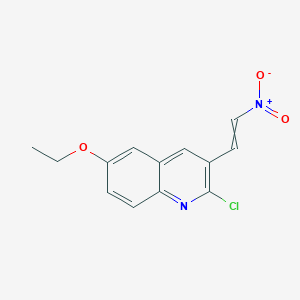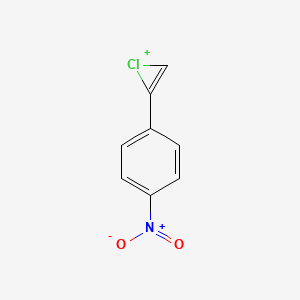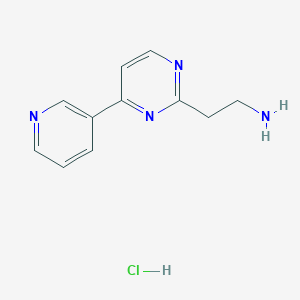
2-(4-(Pyridin-3-YL)pyrimidin-2-YL)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Pyridin-3-YL)pyrimidin-2-YL)ethanamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to a pyrimidine ring, which is further linked to an ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Pyridin-3-YL)pyrimidin-2-YL)ethanamine hydrochloride typically involves multi-step organic reactions. One common synthetic route is the Suzuki cross-coupling reaction , which involves the reaction of a pyridine derivative with a pyrimidine derivative in the presence of a palladium catalyst and a suitable base. The reaction conditions include heating the reaction mixture under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is common to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-(Pyridin-3-YL)pyrimidin-2-YL)ethanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Production of amines or amides.
Substitution: Introduction of various functional groups, such as halides or alkyl groups.
Applications De Recherche Scientifique
2-(4-(Pyridin-3-YL)pyrimidin-2-YL)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: The compound is utilized in the production of materials with specific properties, such as conductive polymers and advanced coatings.
Mécanisme D'action
The mechanism by which 2-(4-(Pyridin-3-YL)pyrimidin-2-YL)ethanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparaison Avec Des Composés Similaires
2-(4-(Pyridin-3-YL)pyrimidin-2-YL)ethanamine hydrochloride is unique due to its specific structural features and reactivity. Similar compounds include other pyridine and pyrimidine derivatives, such as:
3-(Pyridin-3-YL)phenylboronic acid
2-(Pyridin-3-YL)pyrimidin-4-amine
4-(Pyridin-3-YL)pyrimidin-2-ol
These compounds share the pyridine and pyrimidine motifs but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Propriétés
Formule moléculaire |
C11H13ClN4 |
|---|---|
Poids moléculaire |
236.70 g/mol |
Nom IUPAC |
2-(4-pyridin-3-ylpyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H12N4.ClH/c12-5-3-11-14-7-4-10(15-11)9-2-1-6-13-8-9;/h1-2,4,6-8H,3,5,12H2;1H |
Clé InChI |
AMAZAFKIXKQLGA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NC(=NC=C2)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


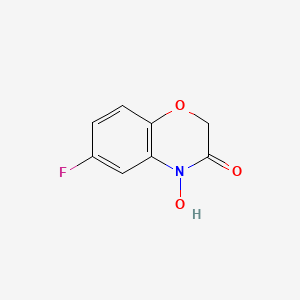
![N-(3-amino-4-fluoro-1-phenylbutan-2-yl)-2-[(2-methylcyclopropyl)methylamino]-6-[methyl(propan-2-ylsulfonyl)amino]pyridine-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15173683.png)
![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-[3-[[tris(1-Methylethyl)silyl]oxy]propyl]-](/img/structure/B15173687.png)
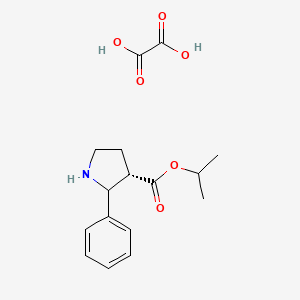
![3-{2-[(2-Chlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B15173706.png)
![2,6-Dimethyl-4-[(4-methylphenyl)methoxy]aniline](/img/structure/B15173708.png)

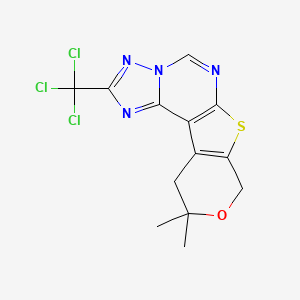
![1-[(1-Phenylcyclopropyl)methyl]piperazine](/img/structure/B15173731.png)
![(6-Methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate](/img/structure/B15173737.png)
